Bis(trimethylsilylmethyl)dichlorosilane

Vue d'ensemble

Description

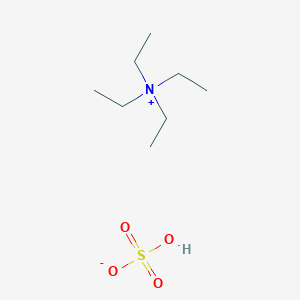

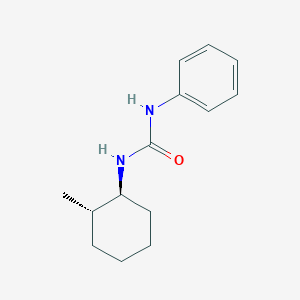

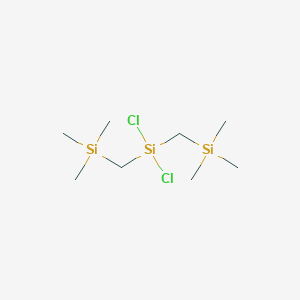

Bis(trimethylsilylmethyl)dichlorosilane is a chemical compound with the molecular formula C8H22Cl2Si3 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Bis(trimethylsilylmethyl)dichlorosilane consists of a silicon atom bonded to three methyl groups . This structural group is characterized by chemical inertness and a large molecular volume .

Chemical Reactions Analysis

Trimethylsilyl groups, which are part of the Bis(trimethylsilylmethyl)dichlorosilane molecule, are often used in organic chemistry to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . They are also used as temporary protecting groups during chemical synthesis .

Physical And Chemical Properties Analysis

Bis(trimethylsilylmethyl)dichlorosilane is a liquid substance . It has a molecular weight of 273.42 .

Applications De Recherche Scientifique

Polycrystalline Silicon Production

“Bis(trimethylsilylmethyl)dichlorosilane” plays a significant role in the production of polycrystalline silicon, which is a key material in modern electronic materials. The predominant technology for polycrystalline silicon production is the Siemens process, which includes the conversion of technical grade silicon to trichlorosilane followed by rectification and hydrogen reduction . The cost of product silicon can be reduced by improving the trichlorosilane synthesis process and equipment .

Solubility Studies and Complex Formation

“Bis(trimethylsilylmethyl)dichlorosilane” has been studied for its solubility in alkanes and its ability to form complexes with O- and N- donor ligands . In diluted solutions, bis(trimethylsilylmethyl)dichlorosilane exists as tetrameric aggregates, and more concentrated solutions reveal hexameric aggregates . This behavior reflects the high steric demand of the bis(trimethylsilylmethyl) group, which does not allow interactions with more than two lithium atoms .

Safety and Hazards

Bis(trimethylsilylmethyl)dichlorosilane is classified as a skin corrosive and eye irritant . It is advised to avoid breathing its vapors and to use personal protective equipment when handling it . In case of contact with skin or eyes, it is recommended to rinse with water and seek medical attention .

Mécanisme D'action

Target of Action

Bis(trimethylsilylmethyl)dichlorosilane is primarily used as a chemical intermediate . Its primary targets are the reactants in the chemical reactions it is involved in. The specific targets depend on the particular reaction.

Mode of Action

The compound is involved in two main mechanisms of decomposition: a silylene based mechanism initiated by molecular elimination reactions, and a free radical based mechanism initiated by bond fission reactions . Only the silylene based mechanism is consistent with experimental data .

Biochemical Pathways

It can hydrolyze to form linear and cyclic silicones , which can have various applications in different fields, including the production of silicon-based polymers.

Result of Action

The primary result of the action of Bis(trimethylsilylmethyl)dichlorosilane is the production of other chemical compounds through reactions. The specific products depend on the reactants and conditions of the reaction. In some cases, it can lead to the formation of silicon-based polymers .

Action Environment

The action of Bis(trimethylsilylmethyl)dichlorosilane can be influenced by various environmental factors. For example, it can react with water and moisture in the air to form hydrogen chloride . Therefore, it’s crucial to handle and store this compound in a controlled environment to ensure its stability and efficacy.

Propriétés

IUPAC Name |

dichloro-bis(trimethylsilylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22Cl2Si3/c1-11(2,3)7-13(9,10)8-12(4,5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJIRWLJFCIPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C[Si](C[Si](C)(C)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22Cl2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471837 | |

| Record name | BIS(TRIMETHYLSILYLMETHYL)DICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18420-19-4 | |

| Record name | BIS(TRIMETHYLSILYLMETHYL)DICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.